molecular formula C6H4BClFIO2 B14027810 3-Chloro-2-fluoro-5-iodophenylboronic acid

3-Chloro-2-fluoro-5-iodophenylboronic acid

Cat. No.: B14027810
M. Wt: 300.26 g/mol
InChI Key: VKTBGSPEDGIWHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-iodophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-5-iodophenylboronic acid is unique due to the presence of three different halogen substituents on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C6H4BClFIO2

Molecular Weight

300.26 g/mol

IUPAC Name

(3-chloro-2-fluoro-5-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H

InChI Key

VKTBGSPEDGIWHB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)I)(O)O

Origin of Product

United States

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